molecular formula C21H22FNO4 B13310618 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid

Cat. No.: B13310618
M. Wt: 371.4 g/mol
InChI Key: UUXAURAOMSTRDX-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid is a synthetic organic compound that belongs to the class of fluoroalkyl amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound’s unique structure makes it valuable in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Fluorination: The hexanoic acid derivative is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Coupling Reaction: The protected amino group is coupled with the fluorinated hexanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of the starting amino compound are protected using Fmoc chloride.

    Bulk Fluorination: The fluorination step is carried out in large reactors with precise control over temperature and reaction conditions.

    Automated Coupling: Automated systems are used for the coupling reaction to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols are used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Hexanoic acid derivatives with a hydrogen atom replacing the fluoro group.

    Substitution: Substituted hexanoic acid derivatives with various nucleophiles replacing the fluoro group.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and proteins, particularly those involved in peptide synthesis and modification.

    Pathways Involved: It participates in pathways related to protein synthesis, where it acts as a substrate or inhibitor, depending on the context.

Comparison with Similar Compounds

    2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: A valine derivative with similar protective group chemistry.

    2-Ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl]amino}butanoic acid: Another Fmoc-protected amino acid with a different alkyl chain length.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine: An alanine derivative with Fmoc protection.

Uniqueness: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid is unique due to the presence of the fluoro group, which imparts distinct chemical properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific interactions with enzymes and proteins.

Properties

Molecular Formula

C21H22FNO4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-fluorohexanoic acid

InChI

InChI=1S/C21H22FNO4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,26)(H,24,25)

InChI Key

UUXAURAOMSTRDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCF)C(=O)O

Origin of Product

United States

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